![molecular formula C12H12N2O4 B3000455 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1232797-83-9](/img/structure/B3000455.png)
7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study by Fawzy, Ghobashy, and El-ziaty (2012) explored the synthesis of quinazolin-4-one derivatives and their antimicrobial activity against a range of bacteria and fungi, demonstrating significant antibacterial and antifungal activity (Fawzy, Ghobashy, & El-ziaty, 2012).
Antioxidant Activity
Sompalle and Roopan (2016) synthesized a series of triazoloquinazolin-8(5H)-ones, demonstrating moderate antioxidant activity in comparison to standard antioxidants (Sompalle & Roopan, 2016).
Antihypertensive Activity
Alagarsamy and Pathak (2007) synthesized a series of triazoloquinazolin-9-ones, showing significant antihypertensive activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).
Antitumor Activity
Georgey (2014) designed and synthesized imidazoquinazolin-5(4H)-one derivatives, testing them for antitumor activity against a human mammary carcinoma cell line, with some compounds showing promising results (Georgey, 2014).
EGFR and Src Inhibition
Lin et al. (2012) synthesized oxazoloquinazolin-2(1H)-one derivatives and evaluated them for their inhibition activities against EGFR and Src protein tyrosine kinases, showing good anti-proliferation effects against certain cell lines (Lin et al., 2012).
Antimalarial Activity
Mizukawa et al. (2021) synthesized various dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity, suggesting potential as antimalarial drug leads (Mizukawa et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is glycogen synthase kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
This compound acts as an inhibitor of GSK3 . It exhibits ATP-competitive inhibition on GSK3β, meaning it competes with ATP for binding to the kinase . This competition prevents ATP from phosphorylating its substrate, thereby inhibiting the activity of GSK3 .
Biochemical Pathways
By inhibiting GSK3, this compound affects various biochemical pathways. GSK3 is involved in the regulation of glycogen synthesis, and its inhibition can lead to increased glycogen synthesis . Additionally, GSK3 is a component of the Wnt signaling pathway, which plays a role in cell proliferation and differentiation .
Result of Action
The inhibition of GSK3 by this compound can have various cellular effects. For instance, it may promote cell survival and proliferation due to its impact on the Wnt signaling pathway . Additionally, it could affect metabolic processes due to its role in glycogen synthesis .
Propiedades
IUPAC Name |
7,8-dimethoxy-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-9-5-7-8(6-10(9)17-2)13-12-14(11(7)15)3-4-18-12/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPHXRDROJZTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCOC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
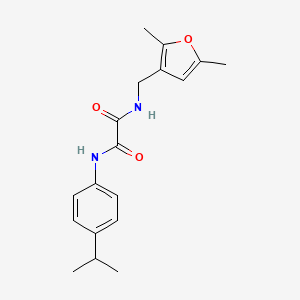
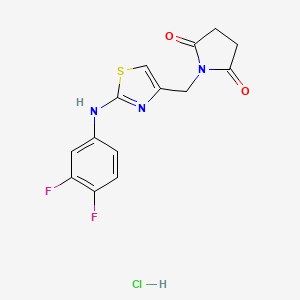
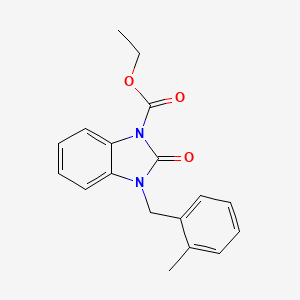

![N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000381.png)
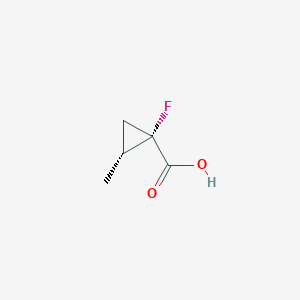
![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
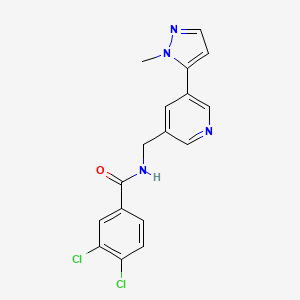
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)
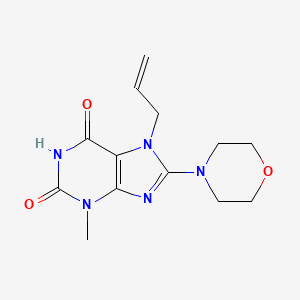
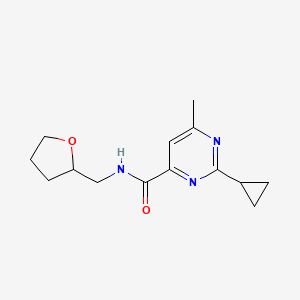
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
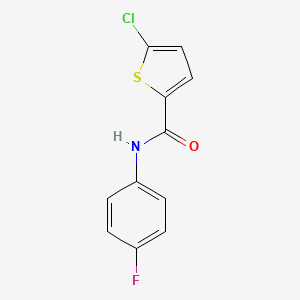
![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)
